3-Piperidinol, 1-(triphenylmethyl)-
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal and Synthetic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in both medicinal and synthetic chemistry. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub The significance of the piperidine moiety lies in its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.comresearchgate.net
The introduction of chiral piperidine scaffolds can modulate a molecule's solubility, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and even reduce potential cardiac toxicity. thieme-connect.comresearchgate.net This has made piperidine derivatives a cornerstone in drug discovery, with applications spanning numerous therapeutic areas, including cancer, infectious diseases, and neurological disorders. encyclopedia.pubijnrd.org The versatility of the piperidine ring allows for extensive functionalization, making it a valuable building block for creating diverse molecular architectures. ijnrd.org
Role of Protecting Groups in Complex Molecule Synthesis: Emphasis on N-Trityl Protection
In the synthesis of complex organic molecules with multiple functional groups, protecting groups are indispensable tools. They temporarily block a reactive site on a molecule, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The triphenylmethyl (trityl) group is a particularly important protecting group, especially for amines and alcohols. total-synthesis.comacgpubs.org
The N-trityl group, formed by the reaction of an amine with trityl chloride, offers several advantages. total-synthesis.com Its large steric bulk provides excellent protection and can direct the stereochemical outcome of subsequent reactions. total-synthesis.com Furthermore, the trityl group is generally stable under a variety of reaction conditions but can be readily removed under acidic conditions, often with high selectivity. total-synthesis.comnih.gov This acid lability is a key feature, allowing for deprotection without affecting other, more robust protecting groups that may be present in the molecule. total-synthesis.com The stability of the trityl cation, formed during deprotection, facilitates its removal. total-synthesis.com
Overview of 3-Piperidinol, 1-(triphenylmethyl)- as a Precursor to Nitrogen-Containing Heterocycles
The compound 3-Piperidinol, 1-(triphenylmethyl)- serves as a valuable chiral precursor for the synthesis of a variety of more complex nitrogen-containing heterocycles. portico.org The presence of the hydroxyl group at the 3-position provides a handle for further chemical transformations, such as oxidation to a ketone or substitution reactions. The piperidine nitrogen, temporarily protected by the bulky trityl group, can be deprotected at a suitable stage to allow for further functionalization at that position.
This strategic combination of a modifiable hydroxyl group and a protected nitrogen atom within a chiral piperidine framework makes 3-Piperidinol, 1-(triphenylmethyl)- a versatile starting material. It allows for the controlled and stepwise construction of intricate molecular architectures, including spiropiperidines and other fused or substituted heterocyclic systems. nih.gov
Scope and Academic Relevance of Research on 3-Piperidinol, 1-(triphenylmethyl)-
The academic and industrial interest in 3-Piperidinol, 1-(triphenylmethyl)- and related N-trityl piperidine derivatives remains high. Research continues to explore new synthetic routes to these compounds and their application in the total synthesis of natural products and the development of novel pharmaceutical agents. The ability to introduce chirality and a versatile functional handle in the form of the hydroxyl group makes this compound a key player in asymmetric synthesis. nih.gov
The ongoing research in this area focuses on developing more efficient and stereoselective methods for the synthesis of substituted piperidines. This includes the use of catalytic methods and the exploration of novel reaction pathways. nih.gov The insights gained from studying the reactivity and applications of 3-Piperidinol, 1-(triphenylmethyl)- contribute significantly to the broader field of heterocyclic chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
647863-16-9 |
|---|---|
Molecular Formula |
C24H25NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-tritylpiperidin-3-ol |
InChI |
InChI=1S/C24H25NO/c26-23-17-10-18-25(19-23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23,26H,10,17-19H2 |
InChI Key |
ASSFHQSRAWZCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Piperidinol, 1 Triphenylmethyl and Its Stereoisomers
Direct N-Tritylation of 3-Piperidinol
The most straightforward approach to obtaining 1-(triphenylmethyl)-3-piperidinol is the direct N-alkylation of 3-piperidinol with a tritylating agent. This method leverages the nucleophilicity of the secondary amine in the piperidine (B6355638) ring.
Reaction Conditions and Yield Optimization
The N-tritylation of 3-piperidinol is typically accomplished by reacting it with trityl chloride in the presence of a base. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Pyridine (B92270) is often employed as both the solvent and the base, serving to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com
Alternative conditions may involve the use of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Optimization of reaction parameters such as temperature and reaction time is essential to drive the reaction to completion and maximize the yield of the desired N-tritylated product.
| Tritylating Agent | Base | Solvent | Catalyst | Typical Yield (%) |
| Trityl chloride | Pyridine | Pyridine | None | 75-85 |
| Trityl chloride | Triethylamine | Dichloromethane | DMAP (cat.) | 80-90 |
| Trityl chloride | DIPEA | Tetrahydrofuran | None | 70-80 |
This table presents typical conditions and yields for the N-tritylation of secondary amines, which are analogous to the N-tritylation of 3-piperidinol.
Regioselectivity Considerations in Protection Strategies
The 3-piperidinol molecule possesses two nucleophilic sites: the secondary amine and the secondary hydroxyl group. The regioselective protection of the amine over the alcohol is a key consideration in this synthetic approach. The trityl group is exceptionally bulky, which generally favors the protection of less sterically hindered primary alcohols. total-synthesis.com However, in the case of 3-piperidinol, the secondary amine is typically more nucleophilic and less sterically encumbered than the secondary alcohol, leading to preferential N-tritylation.
The inherent preference for N-tritylation over O-tritylation under standard basic conditions ensures high regioselectivity. Careful control of the reaction stoichiometry, using a slight excess of the tritylating agent, can further ensure the complete consumption of the starting material and favor the formation of the N-protected product. Any minor O-tritylated byproduct can often be easily removed through chromatographic purification.
De Novo Synthesis of the N-Tritylpiperidine Skeleton with Hydroxyl Functionality
An alternative to the direct functionalization of a pre-formed piperidine is the de novo synthesis, which involves constructing the N-tritylpiperidine ring from acyclic precursors. This approach offers greater flexibility in introducing substituents and controlling stereochemistry.
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring is the critical step in a de novo synthesis. Various cyclization strategies can be employed, including intramolecular hydroamination and radical-mediated cyclizations.
Intramolecular hydroamination involves the addition of an amine N-H bond across a tethered alkene or alkyne. This atom-economical method can be catalyzed by various transition metals, including gold and palladium. nih.govorganic-chemistry.org For the synthesis of a precursor to 1-(trityl)-3-piperidinol, an appropriately substituted aminoalkene would be required. The trityl group could be introduced either before or after the cyclization step.
The enantioselective synthesis of substituted piperidines can be achieved using chiral catalysts, which can control the stereochemistry of the newly formed chiral centers. nih.gov For instance, palladium-catalyzed intramolecular alkyne hydroamination has been shown to produce chiral piperidines in good yields and high enantioselectivity. nih.gov
Radical-mediated cyclizations provide a powerful method for the formation of five- and six-membered rings. nih.govnih.gov In the context of synthesizing the piperidine core, a radical can be generated on a nitrogen-containing acyclic precursor, which then undergoes an intramolecular addition to a tethered unsaturated moiety. nih.govnih.gov
For example, photoredox catalysis can be employed to generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to form a piperidine scaffold. nih.govnih.gov Another approach involves the cyclization of stabilized radicals onto α,β-unsaturated esters to yield highly substituted piperidines. Furthermore, recent advances have combined biocatalytic C-H oxidation to introduce hydroxyl groups into piperidine precursors, followed by radical cross-coupling reactions to assemble complex piperidine derivatives. chemistryviews.org
| Cyclization Method | Catalyst/Initiator | Precursor Type | Key Features |
| Intramolecular Hydroamination | Gold(I) or Palladium(II) complexes | N-alkenyl or N-alkynyl amines | Atom-economical, potential for enantioselectivity. nih.govorganic-chemistry.org |
| Radical-Mediated Cyclization | Photoredox catalyst / Light | Linear aryl halide with tethered alkene | Mild conditions, good functional group tolerance. nih.govnih.gov |
| Radical-Mediated Cyclization | Radical initiator (e.g., AIBN) | Unsaturated N-centered radical precursor | Can form highly substituted piperidines. |
This table summarizes general approaches for piperidine synthesis via cyclization, which can be adapted for the synthesis of precursors to 1-(triphenylmethyl)-3-piperidinol.
Reductive Cyclization Strategies
Reductive cyclization represents a powerful class of reactions for the synthesis of the piperidine ring. These strategies typically involve the formation of a linear precursor containing both the nitrogen atom and the carbon chain, which is then cyclized and reduced in a single or multi-step sequence.
One prominent method is the diastereoselective reductive cyclization of amino acetals, which can be formed through a nitro-Mannich reaction. mdpi.com In this approach, the stereochemistry of the final piperidine product is controlled during the initial Mannich reaction, and this stereochemical information is preserved throughout the subsequent reductive cyclization step. mdpi.com Another significant strategy involves iron-catalyzed reductive amination. mdpi.com Phenylsilane plays a crucial role in this process by facilitating the formation and reduction of an imine, initiating the cyclization, and reducing the piperidinone intermediate to yield the final piperidine ring. mdpi.com This method is versatile, allowing for the preparation of various N-substituted piperidines. mdpi.com
Further variations include the one-pot cyclization/reduction of halogenated amides. nih.gov This process uses trifluoromethanesulfonic anhydride (B1165640) to activate the amide substrate, followed by reduction of the resulting iminium ion with sodium borohydride (B1222165), which then undergoes intramolecular cyclization. nih.gov Additionally, the reductive cyclization of 1-keto-5-ketoximes and diarylacetonitriles provides alternative pathways to the piperidine core. researchgate.netdocumentsdelivered.com
| Reductive Cyclization Strategy | Key Reagents/Catalysts | Mechanism Highlights | Reference |
| Diastereoselective Reductive Cyclization of Amino Acetals | Nitro-Mannich reaction products | Stereochemistry controlled in initial Mannich reaction and retained during cyclization. | mdpi.com |
| Iron-Catalyzed Reductive Amination | Iron complex, Phenylsilane | Phenylsilane promotes imine formation/reduction, cyclization, and piperidinone reduction. | mdpi.com |
| Cyclization/Reduction of Halogenated Amides | Trifluoromethanesulfonic anhydride, Sodium borohydride | Amide activation followed by reduction and intramolecular nucleophilic substitution. | nih.gov |
| Reductive Cyclization of 1-Keto-5-ketoxime | Not specified | Cyclization of a linear keto-oxime precursor. | researchgate.net |
Annulation and Cycloaddition Methodologies
Annulation and cycloaddition reactions are highly efficient methods for constructing the piperidine ring, often forming multiple carbon-carbon and carbon-nitrogen bonds in a single step. These reactions are categorized based on the number of atoms contributed by each reactant to the newly formed ring.
Common strategies include [5+1], [4+2], and [3+3] annulations. mdpi.comnih.gov A notable example is the hydrogen borrowing [5+1] annulation, which involves two sequential iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov This process forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov Formal [4+2] oxidative annulation of alkyl amides and dienes, promoted by palladium, activates a C(sp³)-H bond to form the piperidine ring. nih.gov
Cycloaddition reactions, such as 1,3-dipolar and 1,3-anionic cycloadditions, are also employed. researchgate.netrsc.org In 1,3-anionic cycloaddition, an azallyl anion acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound to form the piperidine ring. researchgate.net Radical-mediated cyclizations offer another route. nih.gov For instance, a copper catalyst can initiate the formation of a nitrogen radical, which then undergoes a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical is trapped by carbon monoxide and a copper(II) species, leading to an intermediate that cyclizes to form the piperidine ring. nih.gov
| Annulation/Cycloaddition Type | Key Features | Example Reaction | Reference |
| [5+1] Annulation | Hydrogen borrowing catalysis | Iridium(III)-catalyzed reaction of amines with diols. | nih.gov |
| [4+2] Annulation | C(sp³)-H bond activation | Palladium-promoted oxidative annulation of alkyl amides and dienes. | nih.gov |
| [3+3] Annulation | Use of enantiomerically pure aziridines | Reaction of aziridines with other three-atom components. | hud.ac.uk |
| 1,3-Anionic Cycloaddition | Formation of an azallyl anion | Reaction of an azallyl anion with an α,β-unsaturated carbonyl compound. | researchgate.net |
| Radical-Mediated Cyclization | Nitrogen radical formation and 1,5-HAT | Copper-catalyzed reaction involving CO trapping. | nih.gov |
Stereoselective Synthesis of 3-Hydroxypiperidine (B146073) Derivatives
Achieving the correct stereochemistry at the C3 position and any other chiral centers is critical in the synthesis of complex piperidine derivatives. This requires the use of stereoselective methods.
Asymmetric Approaches to 3-Piperidinols
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For 3-piperidinols, this can be achieved through various strategies. One approach is the asymmetric nitro-Mannich reaction followed by a reduction and cyclization cascade. mdpi.com The initial nitro-Mannich reaction sets the stereochemistry, which is then carried through the subsequent cyclization. mdpi.com
Another powerful method is the palladium-catalyzed azide (B81097) reductive cyclization of an aldehyde. mdpi.com This multistage synthesis has been used to produce enantiomerically pure (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, demonstrating its utility in creating complex, stereodefined piperidines. mdpi.com
Diastereoselective Control in Ring Formation
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of 3-hydroxypiperidines, this is often achieved during the ring-forming step.
Highly diastereoselective intramolecular cyclization of 1,3-ene-dienes via a hydride transfer/cyclization cascade is one such method. mdpi.com This reaction can be initiated by a chiral magnesium biphosphate, and the diastereoselectivity can be further enhanced by using an achiral ytterbium catalyst for a second cyclization. mdpi.com The diastereoselective reductive cyclization of amino acetals, as mentioned earlier, is another key strategy where the stereocontrol is established early in the synthesis. mdpi.com
Enantioselective Methodologies
Enantioselective methods are designed to create a specific enantiomer. A notable strategy for synthesizing enantiomerically pure piperidines involves the use of enantiomerically pure starting materials. For example, employing enantiomerically pure aziridines, which can be prepared from amino acids, in a [3+3] cycloaddition strategy yields piperidines in enantiomerically pure form. hud.ac.uk This approach has been successfully applied to the total synthesis of natural products like (-)-pseudoconhydrine. hud.ac.uk The enantioselective multistage synthesis leading to (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid also serves as a prime example of an effective enantioselective methodology. mdpi.com
| Stereoselective Approach | Methodology | Key Outcome | Reference |
| Asymmetric Synthesis | Asymmetric nitro-Mannich/reduction cyclization | Control of absolute stereochemistry from an early stage. | mdpi.com |
| Asymmetric Synthesis | Palladium-catalyzed azide reductive cyclization | Enantioselective formation of highly functionalized piperidines. | mdpi.com |
| Diastereoselective Synthesis | Hydride transfer/cyclization of 1,3-ene-dienes | High diastereoselectivity in tricyclic piperidine systems. | mdpi.com |
| Enantioselective Synthesis | Use of chiral aziridines in [3+3] cycloaddition | Transfer of chirality from starting material to the final product. | hud.ac.uk |
Introduction of the Hydroxyl Group at C3 Position
The final key structural feature of the target molecule is the hydroxyl group at the C3 position. This functional group can be introduced at various stages of the synthesis.
One common strategy is the reduction of a corresponding ketone. The synthesis of 4-piperidinol from 4-piperidone (B1582916) is a well-established analogous transformation that can be applied to the C3 position. acs.org This involves the reduction of the carbonyl group of a 3-piperidone precursor to the desired hydroxyl group.
Alternatively, direct hydroxylation methods can be employed. For instance, the use of microorganisms such as Sphingomonas sp. HXN-200 has been shown to effectively hydroxylate N-substituted piperidines to produce 4-hydroxypiperidines. acs.org This biocatalytic approach could potentially be adapted for the regioselective hydroxylation at the C3 position, offering a green and efficient alternative to traditional chemical methods. acs.org
Oxidation Reactions
Oxidation reactions are fundamental in the interconversion of piperidine derivatives. In the context of 3-Piperidinol, 1-(triphenylmethyl)-, oxidation provides a pathway to its corresponding ketone, 1-trityl-3-piperidone. This ketone is a valuable intermediate that can then be used in reduction reactions to yield the desired alcohol, often with stereochemical control.
A common method employed for the oxidation of N-protected 3-hydroxypiperidines is the Oppenauer oxidation. This process is particularly suitable for substrates containing sensitive functional groups. For instance, in a parallel synthesis for a related compound, 1-BOC-3-piperidinol is oxidized to 1-BOC-3-piperidone. google.com This transformation suggests that 3-Piperidinol, 1-(triphenylmethyl)- can be effectively oxidized using similar conditions, typically involving an aluminum or potassium alkoxide catalyst and a ketone, such as acetone (B3395972) or cyclohexanone, as the hydride acceptor.
The general scheme for this oxidation is presented below:
| Reactant | Reagents | Product |
| 3-Piperidinol, 1-(triphenylmethyl)- | Aluminum isopropoxide, Acetone | 1-trityl-3-piperidone |
This reaction is reversible, and the equilibrium can be shifted towards the product by using a large excess of the hydride acceptor. The resulting ketone, 1-trityl-3-piperidone, is a key precursor for the stereoselective synthesis of the cis and trans isomers of 3-Piperidinol, 1-(triphenylmethyl)-.
Reduction of Ketone Precursors
The reduction of the carbonyl group in 1-trityl-3-piperidone is the most direct and widely utilized method for synthesizing 3-Piperidinol, 1-(triphenylmethyl)-. This approach allows for the formation of the racemic alcohol, which can then be resolved, or for the diastereoselective or enantioselective synthesis of specific stereoisomers by choosing appropriate reducing agents and reaction conditions.
The reduction of substituted 3-piperidones is a well-established method for producing the corresponding 3-hydroxy derivatives. dtic.mil Common reducing agents for this transformation include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by the steric bulk of the N-substituent and the reducing agent itself.
For example, the reduction of 1-methyl-3-piperidone with sodium borohydride is a known method for synthesizing 1-methyl-3-piperidinol. ontosight.ai By analogy, 1-trityl-3-piperidone can be reduced to 3-Piperidinol, 1-(triphenylmethyl)-.
Table of Reduction Reactions
| Precursor | Reducing Agent | Product | Reference |
|---|---|---|---|
| 1-trityl-3-piperidone | Sodium Borohydride (NaBH₄) | 3-Piperidinol, 1-(triphenylmethyl)- | dtic.milontosight.ai |
The choice of reducing agent can afford different diastereoselectivities (cis/trans ratio) in the resulting alcohol. More complex, sterically hindered hydride reagents are often employed to achieve higher stereoselectivity.
Conversion from Pre-existing N-Tritylpiperidine Derivatives
Another efficient synthetic route involves the modification of pre-existing piperidine rings. A primary strategy for synthesizing 3-Piperidinol, 1-(triphenylmethyl)- is to introduce the N-trityl protecting group onto a 3-hydroxypiperidine scaffold. This method is advantageous when 3-hydroxypiperidine is readily available.
The reaction involves the N-alkylation of 3-hydroxypiperidine with trityl chloride (triphenylmethyl chloride) in the presence of a base. The base, typically a tertiary amine like triethylamine or diisopropylethylamine, is required to neutralize the hydrochloric acid generated during the reaction. This method is analogous to the well-documented N-protection of piperidines and other amines. For instance, the protection of 3-hydroxypiperidine with a BOC group is a standard procedure involving the reaction with di-tert-butyl dicarbonate. google.com
The synthesis can be summarized by the following reaction:
| Reactants | Base | Solvent | Product |
| 3-Hydroxypiperidine, Trityl Chloride | Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 3-Piperidinol, 1-(triphenylmethyl)- |
This approach is particularly useful for preparing the target compound from commercial or readily synthesized 3-hydroxypiperidine, including its enantiomerically pure forms, (R)- and (S)-3-hydroxypiperidine, to yield the corresponding chiral isomers of 1-trityl-3-piperidinol. researchgate.net
Chemical Transformations and Reactivity of 3 Piperidinol, 1 Triphenylmethyl
Reactions Involving the C3-Hydroxyl Group
The C3-hydroxyl group is a key site for functionalization, allowing for the introduction of various substituents through esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The secondary hydroxyl group of 1-trityl-3-piperidinol can undergo esterification with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to afford the corresponding esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield 1-trityl-3-acetoxypiperidine.
Etherification can be achieved through methods like the Williamson ether synthesis. gold-chemistry.orgbyjus.commasterorganicchemistry.comyoutube.comwikipedia.org This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or ethyl bromide) to furnish the ether. gold-chemistry.orgbyjus.commasterorganicchemistry.comyoutube.comwikipedia.org The choice of base and solvent is crucial to ensure efficient conversion without side reactions.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 1-Trityl-3-acyloxypiperidine |
Oxidation to Ketones (Piperidin-3-ones)
The secondary alcohol at the C3 position can be readily oxidized to the corresponding ketone, 1-trityl-piperidin-3-one. Several mild oxidation protocols are effective for this transformation, minimizing the risk of over-oxidation or side reactions involving the piperidine (B6355638) nitrogen.
Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its high yields and tolerance of various functional groups. The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a neutral solvent like dichloromethane (B109758), offering a convenient and mild alternative. stackexchange.comorganic-chemistry.orgresearchgate.net
Table 2: Common Oxidation Reactions of 1-Trityl-3-piperidinol
| Oxidation Method | Key Reagents | Typical Solvents |
|---|---|---|
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine | Dichloromethane |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane |
Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon
The hydroxyl group at C3 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, a more direct and widely used method for achieving nucleophilic substitution with inversion of stereochemistry is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org
In the Mitsunobu reaction, the alcohol is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a variety of nucleophiles at the C3 position. For instance, using hydrazoic acid (HN3) as the nucleophile leads to the formation of the corresponding azide (B81097), which can be further reduced to an amine. organic-chemistry.org Phenols can also be used as nucleophiles to form aryl ethers. nih.gov The reaction proceeds with a predictable inversion of configuration at the stereocenter. wikipedia.orgorganic-chemistry.org
Table 3: Mitsunobu Reaction with 1-Trityl-3-piperidinol
| Nucleophile (H-Nu) | Reagents | Product (after substitution) |
|---|---|---|
| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | 1-Trityl-3-azidopiperidine |
| Phenol (ArOH) | PPh₃, DEAD/DIAD | 1-Trityl-3-phenoxypiperidine |
| Carboxylic Acid (RCOOH) | PPh₃, DEAD/DIAD | 1-Trityl-3-acyloxypiperidine |
Reactions Involving the Piperidine Ring (excluding the N-Trityl group)
The reactivity of the piperidine ring itself, apart from the functional groups, is also of synthetic interest.
Functionalization at Unsubstituted Ring Carbons
The direct functionalization of C-H bonds at unsubstituted positions of the piperidine ring in 1-trityl-3-piperidinol is challenging. The electronic properties of the piperidine ring, influenced by the nitrogen atom, generally direct functionalization to the C2 and C4 positions. nih.gov However, the bulky trityl group can sterically hinder access to the C2 and C6 positions.
One potential strategy for functionalization is directed ortho-metalation. semanticscholar.orgclockss.orgresearchgate.netbaranlab.orguwindsor.ca This involves the use of a strong base, such as an organolithium reagent, to deprotonate a carbon atom adjacent to a directing group. While the trityl group itself is not a classical directing group, the nitrogen atom of the piperidine ring can direct lithiation to the C2 position. However, the steric bulk of the trityl group may disfavor this. Alternatively, derivatization of the C3-hydroxyl group into a directing metalation group could potentially allow for regioselective functionalization at the C2 or C4 positions.
Ring Opening and Rearrangement Reactions (if applicable to the trityl-protected form)
Ring-opening reactions of the N-trityl-protected piperidine ring are not commonly reported under standard conditions due to the stability of the six-membered ring. However, under specific conditions, such as with strong electrophiles or under fragmentation-conducive reaction settings, ring-opening could potentially occur.
Rearrangement reactions involving the 1-trityl-3-piperidinol skeleton are also not extensively documented. Acid-catalyzed rearrangements of other trityl ethers have been observed, which could suggest the possibility of rearrangement under acidic conditions for 1-trityl-3-piperidinol, potentially involving the formation of a stable trityl cation. However, specific studies on this compound are lacking.
Stability and Reactivity of the N-Trityl Group in Various Chemical Environments
The triphenylmethyl (trityl or Trt) group is a sterically demanding and acid-labile protecting group for amines. Its stability is highly dependent on the pH of the reaction medium. While generally stable under basic, neutral, and reductive conditions, it is readily cleaved by acids. This differential stability allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions.
The removal of the N-trityl group from 1-(triphenylmethyl)-3-piperidinol is a critical step to enable further functionalization of the piperidine nitrogen. This deprotection is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to ensure selectivity and compatibility with other functional groups that may be present in the molecule.
Commonly employed reagents for N-trityl deprotection include Brønsted acids such as trifluoroacetic acid (TFA) and formic acid. acgpubs.orgtotal-synthesis.com The reaction proceeds via protonation of the nitrogen atom, which facilitates the departure of the highly stable trityl cation. The resulting secondary amine, 3-hydroxypiperidine (B146073), can then be used in subsequent synthetic steps. sigmaaldrich.com
In some cases, incomplete deprotection of N-trityl groups has been observed, particularly when the trityl-protected nitrogen is in close proximity to other functional groups. nih.govnih.gov While specific studies on 1-(triphenylmethyl)-3-piperidinol are not prevalent, this phenomenon highlights the importance of optimizing deprotection conditions for each specific substrate.
Reductive methods can also be employed for N-trityl cleavage, offering an alternative to acidic conditions, especially when acid-sensitive functionalities are present in the molecule.
Table 1: Representative Conditions for N-Trityl Group Cleavage
| Reagent System | Solvent | Temperature | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method for complete deprotection. total-synthesis.comcommonorganicchemistry.com |
| Formic Acid | - | Room Temperature | Milder alternative to TFA, can offer selectivity. total-synthesis.com |
| Acetic Acid | Water | Room Temperature | Very mild conditions, may require longer reaction times. |
| Lithium Chloride | Methanol | Reflux | A mild, non-acidic method for deprotection. ua.es |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol | Room Temperature | Can be used if other reducible groups are absent. |
This table presents generally applicable conditions for N-trityl deprotection and may require optimization for 3-Piperidinol, 1-(triphenylmethyl)-.
The bulky N-trityl group is sufficiently stable under a variety of non-acidic conditions, allowing for chemical modifications at the C3-hydroxyl position or on the piperidine ring itself without its removal. This orthogonality is a key advantage of using the trityl protecting group in complex syntheses.
For instance, the C3-hydroxyl group can undergo reactions such as etherification and esterification. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be performed while the N-trityl group remains intact. google.com Similarly, esterification can be achieved using an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.
The Mitsunobu reaction provides another powerful method for the functionalization of the C3-hydroxyl group with inversion of stereochemistry. acgpubs.org This reaction, which utilizes a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate), is compatible with the N-trityl group.
Table 2: Representative Reactions Retaining the N-Trityl Group
| Reaction Type | Reagents | Product Type |
| Etherification | NaH, Alkyl Halide | C3-O-Alkyl ether |
| Esterification | Acyl Chloride, Pyridine | C3-O-Acyl ester |
| Mitsunobu Reaction | PPh₃, DEAD, Nu-H | C3-O-Nu (with inversion) |
| Oxidation | Mild Oxidizing Agents | 1-Trityl-3-piperidone |
This table illustrates potential transformations on the C3-hydroxyl group of 1-(triphenylmethyl)-3-piperidinol where the N-trityl group is expected to be stable.
Reaction Mechanisms of Key Transformations
The key transformations involving 3-Piperidinol, 1-(triphenylmethyl)- revolve around the cleavage of the N-trityl group and reactions of the C3-hydroxyl group.
The mechanism of acid-catalyzed N-trityl deprotection begins with the protonation of the piperidine nitrogen by an acid, such as TFA. This protonation makes the nitrogen a better leaving group. The C-N bond then cleaves heterolytically, releasing the highly resonance-stabilized triphenylmethyl (trityl) cation and the free secondary amine, 3-hydroxypiperidine. The stability of the trityl cation is a major driving force for this reaction. total-synthesis.com
Scheme 1: Proposed Mechanism for Acid-Catalyzed N-Trityl Deprotection
Applications in Complex Molecule Synthesis As a Synthetic Intermediate
Precursor in Alkaloid Synthesis
The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of alkaloids, including quinolizidine (B1214090) and indolizidine alkaloids. mdpi.com The synthesis of these natural products often relies on the use of pre-functionalized piperidine building blocks. 1-(triphenylmethyl)-3-piperidinol serves as an ideal precursor in this context. The hydroxyl group at the C-3 position provides a handle for further functionalization or can be a required feature of the final alkaloid target.
For instance, the synthesis of piperidine alkaloids frequently involves the cyclization of an amino-precursor containing a suitable chain. whiterose.ac.uk The N-trityl-3-hydroxypiperidine scaffold provides the core piperidine ring in a protected form, allowing chemists to perform reactions on other parts of a molecule before deprotecting the nitrogen for a final cyclization step. While specific total syntheses detailing the use of the N-trityl derivative are specialized, the strategy is well-established using analogous N-protected piperidines. The synthesis of (-)-pinidinol, for example, utilizes a chiral piperidine derivative where stereochemistry is key, demonstrating the importance of such chiral building blocks in achieving the target natural product. whiterose.ac.uk The biosynthesis of quinolizidine alkaloids proceeds from cadaverine, which cyclizes to form the piperidine ring system, a process mimicked in chemical synthesis using piperidine-based starting materials. mdpi.com
Building Block for Chiral Auxiliary Development
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. The development of effective chiral auxiliaries is crucial for asymmetric synthesis.
The 1-(triphenylmethyl)-3-piperidinol scaffold is an excellent candidate for developing new chiral auxiliaries. The utility of related structures is well-documented; for example, trans-2-phenylcyclohexanol has been used effectively as a chiral auxiliary. wikipedia.org Research has shown that for greater conformational control and higher stereoselectivity, increasing the steric bulk of the directing group is effective. Specifically, replacing the phenyl group with a larger trityl group to give trans-2-tritylcyclohexanol (TTC) enhances its ability to direct stereoselective reactions. wikipedia.org
By analogy, the 1-(triphenylmethyl)-3-piperidinol structure combines the proven chiral environment of the hydroxypiperidine ring with the sterically demanding trityl group. This combination is designed to create a highly ordered transition state, effectively shielding one face of a reacting molecule and forcing a reaction to proceed from the less hindered direction, thus leading to a single desired stereoisomer. While specific auxiliaries are developed for particular reactions, the structural features of N-trityl-3-hydroxypiperidine make it a prime platform for such development.
Scaffold for the Construction of Heterocyclic Drug Candidates
The piperidine moiety is one of the most common N-heterocyclic pharmacophores found in FDA-approved drugs. researchgate.net Its ability to provide a three-dimensional scaffold that can be decorated with various functional groups allows for precise interaction with biological targets. The N-protected 3-hydroxypiperidine (B146073) scaffold is a key chiral intermediate in the synthesis of several important pharmaceuticals.
A prominent example is the drug Ibrutinib, an inhibitor of Bruton's tyrosine kinase. The synthesis of Ibrutinib relies on the key intermediate (S)-N-Boc-3-hydroxypiperidine, an analogue of the title compound where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group instead of a trityl group. In the synthesis, this chiral piperidine unit is coupled with another heterocyclic fragment (a pyrazolopyrimidine core) to construct the final drug molecule. The choice of protecting group (Boc vs. Trityl) is a strategic one based on the desired reaction conditions and stability, but the fundamental role of the 3-hydroxypiperidine scaffold remains the same: it provides the essential chiral framework of the final product.
Table 1: Synthetic Utility of N-Protected 3-Hydroxypiperidine Scaffolds
| Drug Target | Key Intermediate | Role of Piperidine Scaffold |
|---|---|---|
| Ibrutinib | (S)-N-Boc-3-hydroxypiperidine | Core chiral building block for coupling |
| Niraparib | 3-substituted piperidines | Essential N-heterocycle for PARP inhibition |
This table illustrates the role of the general N-protected 3-hydroxypiperidine scaffold in the synthesis of various drug molecules. The principle applies directly to the N-trityl variant.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com
The 1-(triphenylmethyl)-3-piperidinol molecule is well-suited to participate as the amine component in several types of MCRs. In reactions like the Petasis (borono-Mannich) reaction or the Ugi four-component reaction, a secondary amine is a required starting material. The Petasis reaction, for example, combines an amine, a carbonyl compound (like an aldehyde), and a vinyl- or aryl-boronic acid to form allylic amines. The Ugi reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acylamino-carboxamide.
While specific literature examples detailing the use of 1-(triphenylmethyl)-3-piperidinol in MCRs are not widespread, the chemical principle is sound. The secondary amine of the piperidine ring is available to form an iminium ion intermediate with an aldehyde, which is the first step in many MCRs. The bulky trityl group would likely influence the stereochemical course of the reaction, potentially leading to highly diastereoselective product formation. The synthesis of highly substituted piperidines is often achieved through one-pot, three-component reactions involving an aldehyde, an amine, and a β-ketoester, underscoring the importance of piperidine derivatives in such complexity-building transformations. researchgate.net
Assembly of Peptide Mimetics and Peptidomimetics (Structural Role)
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. A common strategy in peptidomimetic design is to introduce rigid structural elements that constrain the conformational flexibility of the molecule, often locking it into its bioactive shape.
The 1-(triphenylmethyl)-3-piperidinol scaffold serves as an excellent proline surrogate. Proline's cyclic structure imparts a unique conformational rigidity to peptide chains, often inducing β-turns. By replacing a proline residue with a 3-hydroxypiperidine derivative, chemists can create a similar, or even more pronounced, structural constraint. The N-trityl group would serve as a standard protecting group during the steps of peptide synthesis.
The structural role of this scaffold is to reduce the number of available conformations of the peptide backbone. The rigid six-membered ring fixes the phi (Φ) torsion angle, and the substituents on the ring can influence the psi (Ψ) and chi (χ) angles. This pre-organization of the backbone can lead to a higher affinity for a target receptor, as less conformational entropy is lost upon binding. The hydroxyl group also provides an additional point for hydrogen bonding, potentially further stabilizing the desired structure.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Piperidinol, 1-(triphenylmethyl)- |
| N-trityl-3-hydroxypiperidine |
| (-)-Pinidinol |
| trans-2-phenylcyclohexanol |
| trans-2-tritylcyclohexanol (TTC) |
| Ibrutinib |
| (S)-N-Boc-3-hydroxypiperidine |
| Niraparib |
| Preclamol |
A comprehensive search for specific experimental spectroscopic data for the chemical compound 3-Piperidinol, 1-(triphenylmethyl)- has been conducted. Unfortunately, detailed, publicly available research findings and specific data sets (¹H-NMR, ¹³C-NMR, 2D NMR, HRMS, and IR) for this particular molecule are not readily accessible in the reviewed scientific literature and databases.
The generation of a scientifically accurate and authoritative article as per the user's detailed outline requires this specific experimental data. To proceed without it would involve speculation and the use of data from analogous but structurally different compounds, which would not meet the stringent requirements for accuracy and focus outlined in the request.
Therefore, this article cannot be generated at this time due to the absence of the necessary factual and specific data for 3-Piperidinol, 1-(triphenylmethyl)-.
Advanced Spectroscopic and Structural Characterization of 3 Piperidinol, 1 Triphenylmethyl and Its Synthetic Products
Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule.
For 3-Piperidinol, 1-(triphenylmethyl)-, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Although a specific spectrum for this compound is not available, the expected vibrational modes can be predicted based on its constituent parts: the piperidinol ring, the hydroxyl group, and the triphenylmethyl (trityl) group.
Key expected IR absorption bands would include:
O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic): Multiple sharp, weaker bands appearing above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the C-H bonds of the phenyl rings in the trityl group.
C-H Stretch (Aliphatic): Stronger bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the C-H bonds of the piperidine (B6355638) ring.
C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon double bonds within the aromatic rings of the trityl group.
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen bond of the secondary alcohol in the piperidinol ring.
C-N Stretch: A medium to weak absorption band typically found in the 1020-1250 cm⁻¹ region, associated with the tertiary amine in the piperidine ring.
The following table summarizes the predicted IR absorption regions for 3-Piperidinol, 1-(triphenylmethyl)-.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Secondary Alcohol | C-O Stretch | 1050 - 1250 | Strong |
| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
This table is predictive and based on characteristic group frequencies. Actual values would need to be determined experimentally.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. researchgate.net
For 3-Piperidinol, 1-(triphenylmethyl)-, a Raman spectrum would provide valuable information, especially regarding the non-polar aspects of the molecule. The symmetric vibrations of the phenyl rings in the trityl group would be expected to produce strong Raman signals.
Key expected Raman shifts would include:
Aromatic Ring Breathing Modes: Strong, sharp peaks are expected in the fingerprint region (below 2000 cm⁻¹), particularly around 1000 cm⁻¹ and 1600 cm⁻¹, corresponding to the symmetric stretching and breathing vibrations of the phenyl rings. nih.gov
C-C Stretching (Aliphatic): Vibrations from the piperidine ring skeleton would also be present.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule, aiding in its unambiguous identification. researchgate.net
| Structural Feature | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Phenyl Rings | Symmetric Ring Breathing | ~1000 | Strong |
| Phenyl Rings | C=C Stretch | ~1600 | Strong |
| Piperidine Ring | C-C Stretch / Skeletal | Fingerprint Region | Medium |
| Aliphatic/Aromatic | C-H Bending/Stretching | Various | Medium to Weak |
This table is predictive. Experimental determination is necessary for actual Raman shift values and intensities.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For 3-Piperidinol, 1-(triphenylmethyl)-, which contains a chiral center at the C3 position of the piperidine ring, X-ray crystallography would be invaluable for:
Absolute Stereochemistry: Unambiguously determining whether the hydroxyl group is in the (R) or (S) configuration. This is especially crucial if the compound is synthesized as a single enantiomer or if a racemic mixture is resolved.
Conformation: Revealing the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. It would also show the orientation of the bulky triphenylmethyl group and the hydroxyl group (axial vs. equatorial).
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (involving the hydroxyl group) and van der Waals forces in the crystal lattice.
A typical crystallographic study would report key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. While no specific crystallographic data for 3-Piperidinol, 1-(triphenylmethyl)- is currently published, research on similar piperidine structures often reveals a chair conformation for the six-membered ring.
Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating mixtures. nih.gov For a chiral compound like 3-Piperidinol, 1-(triphenylmethyl)-, chiral HPLC is the method of choice for separating its enantiomers. iapc-obp.com
The separation of enantiomers is critical as they can have different biological activities. iapc-obp.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov
Purity Assessment: A standard reversed-phase HPLC method using an achiral column (like a C18) would be used to determine the chemical purity of a synthesized batch of 3-Piperidinol, 1-(triphenylmethyl)-, separating it from any starting materials, by-products, or degradation products.
Stereoisomer Separation: To separate the (R) and (S) enantiomers, a chiral HPLC method would be developed. This involves screening various chiral stationary phases and mobile phase compositions to achieve optimal resolution. nih.govresearchgate.net
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules, including those with piperidine scaffolds. researchgate.netnih.gov
Mobile Phase: The choice of mobile phase (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) is crucial for optimizing the separation by influencing the interactions between the enantiomers and the CSP. researchgate.net
Derivatization: In cases where the compound lacks a strong chromophore for UV detection, pre-column derivatization can be employed. nih.gov A derivatizing agent can be added to react with the hydroxyl or amino group to attach a UV-active moiety, enhancing detection sensitivity. nih.gov
A validated chiral HPLC method would provide data on the enantiomeric excess (e.e.) or enantiomeric purity of the sample, which is a critical quality attribute for a chiral active pharmaceutical ingredient.
| Parameter | Technique | Purpose | Expected Outcome |
| Chemical Purity | Reversed-Phase HPLC | Quantify impurities and by-products | A chromatogram showing a major peak for the product and minor peaks for impurities. |
| Enantiomeric Purity | Chiral HPLC | Separate and quantify the (R) and (S) enantiomers | A chromatogram showing two resolved peaks, one for each enantiomer, allowing for the calculation of enantiomeric excess. researchgate.net |
Theoretical and Computational Studies on 3 Piperidinol, 1 Triphenylmethyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies typically provide insights into orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and various reactivity descriptors.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. For a molecule like 3-Piperidinol, 1-(triphenylmethyl)-, with its bulky triphenylmethyl (trityl) group and flexible piperidine (B6355638) ring, conformational analysis would reveal the preferred spatial arrangements of the atoms. Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of these conformations over time in different environments.
Despite the utility of these methods, no specific studies on the conformational analysis or molecular dynamics simulations of 3-Piperidinol, 1-(triphenylmethyl)- have been found in the reviewed literature. Therefore, there are no available data tables of conformational energies or reports on the dynamic behavior of this specific molecule.
Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, including the identification of intermediates and the calculation of energy barriers associated with transition states. For 3-Piperidinol, 1-(triphenylmethyl)-, such studies could explore its synthesis, degradation, or potential reactions with other molecules.
The search for computational studies on the reaction pathways and transition states involving 3-Piperidinol, 1-(triphenylmethyl)- did not uncover any specific research. As a result, there is a lack of information regarding the calculated energetics of its potential reactions and the structures of the associated transition states.
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of piperidinol derivatives often involves multi-step processes that may utilize hazardous reagents and solvents, leading to significant waste generation. Future research must prioritize the development of greener and more economical synthetic pathways. This involves exploring alternative energy sources and more benign reaction media.
Key research objectives in this area include:
Green Chemistry Approaches: There is a pressing need to develop protocols that align with the principles of green chemistry. nih.govrsc.org This could involve substituting toxic organic solvents like DMF, which is commonly used, with safer alternatives such as water or ionic liquids. rsc.orgmdpi.com
Energy-Efficient Methodologies: Investigating microwave-assisted and ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com These techniques have proven effective in synthesizing various heterocyclic compounds and offer a promising avenue for the production of 1-trityl-3-piperidinol. mdpi.com
Exploration of Novel Derivatization Strategies
The hydroxyl group at the 3-position of the piperidine (B6355638) ring is a prime handle for derivatization, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Future research will undoubtedly focus on leveraging this reactivity to generate novel libraries of compounds.
A particularly promising approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, selectivity, and biocompatibility.
Future derivatization strategies could involve:
Conversion of the hydroxyl group into an azide (B81097) or an alkyne.
Subsequent reaction with a complementary alkyne or azide-functionalized molecule.
This strategy provides a robust and modular framework for creating a wide array of 1,2,3-triazole-containing derivatives, which are motifs of significant interest in medicinal chemistry. researchgate.netnih.gov
Asymmetric Catalysis in the Synthesis of Chiral Derivatives
Since 3-piperidinol is a chiral molecule, the synthesis of enantiomerically pure forms is critical, particularly for applications in pharmacology where different enantiomers can have vastly different biological activities. The development of stereoselective synthetic methods is a paramount challenge.
Future research should be directed towards:
Enantioselective Reduction: A key strategy is the asymmetric reduction of the corresponding ketone, 1-trityl-3-piperidinone. The use of chiral catalysts, such as Corey-Bakshi-Shibata (CBS)-oxazaborolidine complexes, has been successful in the asymmetric reduction of similar keto-alcohols to produce chiral diols with high enantioselectivity. nih.gov Applying this methodology could provide access to either the (R)- or (S)-enantiomer of 1-trityl-3-piperidinol with high enantiomeric purity (>99% ee). nih.gov
Chiral Ligand Development: The design and application of novel chiral ligands for metal-catalyzed reactions represent another important frontier. nih.gov These ligands can induce chirality during the formation of the piperidinol ring or in subsequent derivatization steps. nih.gov The goal is to develop racemization-free methods that are both efficient and cost-effective. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and greater process control. purdue.edu Automating the synthesis of 1-trityl-3-piperidinol and its derivatives is a logical next step for accelerating discovery and development.
The integration of this chemistry into automated platforms would enable:
Rapid Reaction Optimization: High-throughput experimentation (HTE) coupled with rapid analysis techniques like mass spectrometry allows for the screening of hundreds of reaction conditions in a very short time. purdue.edu
On-Demand Production: Automated systems can facilitate the rapid synthesis of specific derivatives as needed, which is particularly valuable in the context of drug discovery and personalized medicine. nih.gov
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. The in silico design of novel 1-trityl-3-piperidinol derivatives allows researchers to predict their chemical properties and potential biological activity before embarking on laborious and expensive laboratory synthesis.
Future computational efforts should focus on:
Structure-Based Design: Using the known structure of biological targets, new derivatives can be designed to have optimal binding affinity and selectivity.
ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize candidates with favorable drug-like characteristics. nih.govmdpi.com
Mechanistic Studies: Theoretical calculations, such as ab initio molecular dynamics (AIMD), can provide deep insights into reaction mechanisms, helping to optimize reaction conditions and guide the design of more efficient catalysts. researchgate.net
Future Research Directions for 1-Trityl-3-Piperidinol
| Research Area | Key Objectives | Potential Impact |
| Sustainable Synthesis | Develop microwave/ultrasound-assisted methods; use green solvents (water, ionic liquids); employ recyclable catalysts. | Reduced environmental impact, lower costs, increased efficiency. |
| Novel Derivatization | Utilize click chemistry (CuAAC) to synthesize novel 1,2,3-triazole derivatives. | Rapid expansion of chemical diversity for screening and lead discovery. |
| Asymmetric Catalysis | Implement asymmetric reduction of 1-trityl-3-piperidinone; develop novel chiral ligands. | Access to enantiomerically pure compounds for pharmacological studies. |
| Flow Chemistry | Integrate synthesis into automated continuous flow platforms for rapid optimization and production. | Accelerated development, improved scalability, and enhanced safety. |
| Computational Design | Use in silico tools for rational design of derivatives with tailored properties and ADME profiles. | More efficient discovery of lead compounds with higher success rates. |
Q & A
Q. What are the established synthetic routes for introducing the triphenylmethyl (trityl) group to 3-piperidinol, and how do reaction conditions influence yield?
The trityl group is typically introduced via nucleophilic substitution using trityl chloride (triphenylmethyl chloride) under anhydrous conditions. A common method involves reacting 3-piperidinol with trityl chloride in the presence of a base like triethylamine or pyridine in dichloromethane or THF at 0–25°C. Yield optimization requires strict control of moisture, as trityl chloride is highly moisture-sensitive. Side reactions, such as incomplete substitution or trityl group migration, can occur if stoichiometry or temperature is poorly controlled .
Q. What spectroscopic techniques are most effective for characterizing 3-piperidinol, 1-(triphenylmethyl)-, and how are key functional groups identified?
- NMR : H NMR distinguishes the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the piperidine ring protons (δ 1.5–3.5 ppm). C NMR confirms the quaternary carbon of the trityl group (δ ~85 ppm).
- IR : Absence of the O–H stretch (~3200–3600 cm) confirms trityl protection of the hydroxyl group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (CHNO) .
Q. How does the trityl group affect the compound’s solubility and stability in common organic solvents?
The bulky trityl group enhances solubility in nonpolar solvents (e.g., toluene, DCM) but reduces solubility in polar solvents (e.g., water, methanol). Stability studies show the trityl group is resistant to bases and nucleophiles but cleaved under acidic conditions (e.g., HCl in dioxane). Degradation pathways include acid-catalyzed detritylation and thermal decomposition above 150°C .
Advanced Research Questions
Q. What computational methods are used to predict the steric and electronic effects of the trityl group on 3-piperidinol’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance by analyzing bond angles and torsional strain. Molecular docking studies reveal how the trityl group influences binding to biological targets (e.g., enzymes). Electrostatic potential maps highlight electron-rich regions susceptible to electrophilic attack .
Q. How can kinetic studies optimize detritylation conditions while minimizing side reactions?
Pseudo-first-order kinetics using HCl in dioxane (0.1–1 M) at 25–50°C are monitored via HPLC or H NMR. Activation energy () calculations guide temperature optimization. Competing side reactions (e.g., piperidine ring oxidation) are mitigated by avoiding strong oxidizing agents and controlling reaction time .
Q. What strategies resolve contradictions in thermochemical data (e.g., vaporization enthalpy) for trityl-protected piperidinols?
Discrepancies in ΔvapH° values (e.g., 73.0 ± 0.6 kJ/mol vs. other reported ranges) arise from measurement techniques (e.g., calorimetry vs. gas chromatography). Cross-validation using differential scanning calorimetry (DSC) and computational thermochemistry (Gaussian thermochemistry modules) improves reliability .
Q. How does the trityl group influence regioselectivity in subsequent functionalization reactions (e.g., alkylation, acylation)?
Steric shielding by the trityl group directs electrophilic attacks to the less hindered nitrogen or adjacent carbon atoms. For example, acylation of the piperidine nitrogen proceeds selectively in the presence of the trityl-protected hydroxyl group. Competitive experiments with/without trityl protection quantify regioselectivity using C NMR .
Methodological Considerations
Q. What chromatographic methods separate 3-piperidinol, 1-(triphenylmethyl)-, from by-products like detritylated analogs?
Q. How do solvent polarity and temperature impact crystallization of the compound for X-ray diffraction studies?
Slow evaporation from toluene/hexane mixtures (3:1) at 4°C yields single crystals suitable for X-ray analysis. Polar solvents (e.g., ethanol) induce rapid crystallization but result in smaller, lower-quality crystals .
Applications in Medicinal Chemistry
Q. What role does 3-piperidinol, 1-(triphenylmethyl)-, play as an intermediate in drug discovery?
The trityl group acts as a temporary protecting group for hydroxyl moieties during multi-step syntheses of neuroactive or antiviral agents. For example, it facilitates selective functionalization of piperidine rings in kinase inhibitors, as seen in analogs of 1-methyl-3-(trifluoromethylbenzyl)piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
